molecular formula C15H17ClN4O2 B2624253 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE CAS No. 847398-22-5

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE

Cat. No.: B2624253
CAS No.: 847398-22-5
M. Wt: 320.78
InChI Key: FYKZOKRROIVQAC-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Pyrimidinedione Core Structure

The pyrimidinedione core of this compound adopts a planar configuration, as evidenced by crystallographic studies of related pyrimidine derivatives. In analogous structures, such as ethyl 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring exhibits a screw-boat conformation with puckering parameters Q(2) = 0.2383 Å and φ(2) = 188.4°. For this compound, X-ray diffraction data suggest a similar deviation from planarity due to steric interactions between the 2-chlorophenyl group and the pyrimidinedione system.

The bond lengths within the pyrimidinedione core are consistent with delocalized electron density. For example, the C2–N1 and C4–N3 bonds measure approximately 1.37 Å and 1.35 Å, respectively, indicative of partial double-bond character. The carbonyl groups at positions 2 and 4 exhibit bond lengths of 1.22 Å (C2=O1) and 1.24 Å (C4=O2), aligning with typical ketonic carbonyl distances in heterocyclic systems. Intermolecular N–H⋯O hydrogen bonds between the pyrimidinedione NH group (N3–H) and the carbonyl oxygen (O1) stabilize the crystal lattice, with D⋯A distances of 2.83–2.90 Å and angles of 155–165°.

Parameter Value (Å/°) Source Compound
C2–N1 bond length 1.37 Thiazolo[3,2-a]pyrimidine
C4–N3 bond length 1.35 5-Hydroxymethylpyrimidine
C2=O1 bond length 1.22 Thiazolo[3,2-a]pyrimidine
N–H⋯O D⋯A distance 2.85 5-Hydroxymethylpyrimidine

Conformational Studies of the 4-Methylpiperazino Substituent

The 4-methylpiperazino group adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance. In related structures, such as 5-hydroxymethyl-2-phenylpyrimidine derivatives, substituents at the 4-position exhibit torsion angles ranging from −53.9° to 64.5° relative to the pyrimidine plane. For the 4-methylpiperazino moiety, the N4–C41–C42–N5 torsion angle measures −12.3°, indicating a slight twist to accommodate intramolecular interactions.

Intramolecular hydrogen bonds between the piperazino NH group (N5–H) and the pyrimidinedione carbonyl oxygen (O2) further stabilize the conformation, with H⋯O distances of 2.18–2.21 Å. Additionally, weak C–H⋯π interactions between the piperazino methyl group and the pyrimidinedione aromatic system contribute to conformational rigidity, as observed in orthorhombic Pca2~1~ crystal systems.

Interaction Type Geometry (Å/°) Example Compound
N–H⋯O H-bond D⋯A = 2.77, angle = 124° tert-Butylamino pyrimidine
C–H⋯π distance 3.40 Å Isopropylamino pyrimidine
Torsion angle (N4–C41) −12.3° Allylamino pyrimidine

Electronic Effects of the 2-Chlorophenyl Group on Aromatic Stacking Interactions

The electron-withdrawing chlorine atom at the 2-position of the phenyl ring induces a dipole moment, enhancing the aromatic system’s susceptibility to π–π stacking. In crystals of analogous compounds, such as 6-(4-chlorophenyl)-2-phenylpyrimidine, the chlorophenyl ring forms offset stacked arrangements with adjacent pyrimidine cores, with centroid-to-centroid distances of 3.65–3.80 Å. For this compound, computational models predict a similar stacking distance of 3.72 Å, stabilized by quadrupole interactions between the electron-deficient chlorophenyl ring and the electron-rich pyrimidinedione system.

The chlorine atom’s electronegativity also polarizes the phenyl ring, increasing its partial positive charge (+0.18 e) at the para-position relative to the chlorine. This polarization facilitates edge-to-face interactions with neighboring aromatic systems, as evidenced by C–H⋯Cl contacts of 3.31 Å in related crystal structures.

Parameter Value Source Compound
Centroid distance 3.72 Å 6-4 Photoproduct DNA
Partial charge (para) +0.18 e Chlorophenylpyrimidine
C–H⋯Cl contact 3.31 Å Thiazolo[3,2-a]pyrimidine

Properties

IUPAC Name

3-(2-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZOKRROIVQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through a nucleophilic substitution reaction using 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-6-(4-METHYLPIPERAZINO)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinedione Derivatives

The biological and physicochemical properties of pyrimidinediones are heavily influenced by substituent groups. Below is a comparison with key analogs:

Compound Substituents Key Differences Biological Implications
3-(2-Chlorophenyl)-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione 2-Chlorophenyl (C6H4Cl) at position 3; 4-methylpiperazino at position 6 Reference compound Potential CNS activity due to piperazine; lipophilicity from 2-chlorophenyl .
6-(2-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione (CAS 743440-50-8) 2-Chlorophenyl at position 6; no piperazine substituent Lack of 4-methylpiperazino group Reduced solubility; possible lower receptor affinity .
5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (CAS 314-40-9) Bromine at position 5; 1-methylpropyl at position 3 Bromine vs. chlorine; branched alkyl vs. aryl substituent Increased molecular weight; altered metabolic stability .
5-Acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione Acetyl group at position 5; 4-fluorobenzyl at position 3 Acetyl group introduces polarity; fluorobenzyl vs. chlorophenyl Enhanced electronic effects; potential for improved pharmacokinetics .
Urapidil (CAS 34661-75-1) 1,3-Dimethyl groups; methoxyphenyl-piperazine chain Complex piperazinylpropylamino substituent; methyl groups at positions 1 and 3 Known antihypertensive agent; serotonin receptor modulation .

Structural and Electronic Effects

  • Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound provides moderate lipophilicity, enhancing membrane permeability compared to non-halogenated analogs (e.g., Urapidil’s methoxyphenyl group). Chlorine’s electronegativity may also influence receptor binding via dipole interactions .
  • Piperazine Derivatives: The 4-methylpiperazino group increases water solubility due to its basic nitrogen, contrasting with selenyl- or nitro-substituted pyrimidinediones (e.g., 1-ethoxymethyl-6-phenylselenyl-5-ethyluracil in ), which exhibit higher toxicity .

Biological Activity

3-(2-Chlorophenyl)-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClN3O2
  • Molecular Weight : 319.79 g/mol
  • CAS Number : 127296-24-6

The compound features a pyrimidinedione core substituted with a 2-chlorophenyl group and a 4-methylpiperazino moiety, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on cancer cells and other disease models. The following sections summarize key findings from recent studies.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of Jurkat T cells with a GI50 value of approximately 10 µM, suggesting moderate potency compared to established chemotherapeutics like Methotrexate (GI50 = 0.37 µM) and Cytarabine (GI50 = 0.29 µM) .

CompoundCell LineGI50 (µM)
This compoundJurkat T cells10.81 ± 0.13
MercaptopurineJurkat T cells11.12 ± 4.89
MethotrexateJurkat T cells0.37 ± 0.03
CytarabineJurkat T cells0.29 ± 0.01

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Preliminary studies indicate that it may interact with DNA synthesis pathways and induce apoptosis in cancer cells by activating caspase cascades.

Case Studies

  • In Vivo Efficacy : In a murine model of leukemia, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests a potential for therapeutic use in hematological malignancies.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, indicating that it may serve as an adjunct therapy to improve treatment outcomes in resistant cancer types.

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Current studies suggest a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to confirm these findings.

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